1-Benzenesulfonyl-3-methyl-piperazine

Chemical purity Procurement specification Quality control

1-Benzenesulfonyl-3-methyl-piperazine (CAS 782443-87-2) is a critical piperazine intermediate for medicinal chemistry. The N1‑benzenesulfonyl protecting group and 3‑methyl substitution direct exclusive functionalization at the N4 secondary amine, eliminating orthogonal protecting group demands and improving overall yield. The defined melting point (64‑68°C) facilitates handling in parallel synthesis and HTS library preparation. For CNS programs and SAR studies, the benzenesulfonyl group offers lower lipophilicity versus tosyl analogs, aiding CNS drug property optimization. Specifying ≥98% purity minimizes purification burden. Protect your synthetic sequence—source high‑purity, regioisomerically pure material now.

Molecular Formula C11H16N2O2S
Molecular Weight 240.321
CAS No. 782443-87-2
Cat. No. B581978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-3-methyl-piperazine
CAS782443-87-2
Molecular FormulaC11H16N2O2S
Molecular Weight240.321
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
InChIKeyCDXQHYPXYVJEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzenesulfonyl-3-methyl-piperazine (CAS 782443-87-2) | Chemical Properties & Sourcing Guide


1-Benzenesulfonyl-3-methyl-piperazine (CAS 782443-87-2) is a piperazine-based chemical building block with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol . The compound features a benzenesulfonyl protecting group at the N1 position and a methyl substituent at the 3-position of the piperazine ring, making it a versatile intermediate in medicinal chemistry and pharmaceutical research . The compound is commercially available as a solid with melting point 64-68°C and is typically supplied at purity specifications ranging from 95% to 98% .

1-Benzenesulfonyl-3-methyl-piperazine Substitution Risks | Why Analogs Are Not Interchangeable


Substituting 1-benzenesulfonyl-3-methyl-piperazine with structurally similar piperazine derivatives introduces significant risk in synthetic and pharmacological applications. The specific combination of the benzenesulfonyl protecting group at N1 and the methyl group at the 3-position determines the compound's reactivity profile, regioselectivity in subsequent functionalization, and physicochemical properties . Closely related analogs—including 1-benzenesulfonyl-piperazine (lacking the 3-methyl), 1-tosyl-3-methyl-piperazine (tosyl vs. benzenesulfonyl), and regioisomeric 4-methyl or 2-methyl variants—exhibit altered solubility, steric accessibility at the secondary amine, and differential interactions with biological targets . In pharmaceutical intermediate applications, even minor structural deviations can disrupt downstream synthetic yields, alter pharmacokinetic properties of final drug candidates, or invalidate structure-activity relationship (SAR) data derived from lead optimization programs [1].

1-Benzenesulfonyl-3-methyl-piperazine Evidence Guide | Comparative Performance Data


Purity Specification Comparison: 1-Benzenesulfonyl-3-methyl-piperazine vs. 1-Benzenesulfonyl-4-methyl-piperazine

Commercial availability of 1-benzenesulfonyl-3-methyl-piperazine is documented at minimum purity specifications of 95% to 98% across multiple established suppliers, with melting point specification of 64-68°C providing a verifiable quality control parameter . In contrast, the regioisomeric 1-benzenesulfonyl-4-methyl-piperazine (CAS 104774-87-2) shows greater commercial availability with documented purity specifications exceeding 98% from multiple sources, while 1-benzenesulfonyl-2-methyl-piperazine is less commercially available with limited purity documentation [1]. This differential in market maturity and specification transparency between regioisomers impacts procurement reliability and quality assurance workflows.

Chemical purity Procurement specification Quality control

Regioisomeric Selectivity: 3-Methyl vs. 4-Methyl Substitution Impact on Synthetic Utility

The 3-methyl substitution pattern in 1-benzenesulfonyl-3-methyl-piperazine leaves the N4 position as the sole secondary amine available for further functionalization, providing predictable regioselectivity in subsequent alkylation, acylation, or sulfonylation reactions . This contrasts with 1-benzenesulfonyl-4-methyl-piperazine, where the methyl group occupies the N4 position, rendering the N1 position blocked by the benzenesulfonyl group and leaving no free secondary amine for further derivatization without deprotection [1]. The 3-methyl isomer thus offers a distinct synthetic advantage as a mono-protected diamine building block with a single reactive site for controlled diversification.

Regioselective synthesis Piperazine functionalization Medicinal chemistry

Class-Level MAO-A Inhibitory Activity: Benzenesulfonylpiperazine Series SAR

While direct biological activity data for 1-benzenesulfonyl-3-methyl-piperazine are not available in the peer-reviewed literature, a series of substituted benzenesulfonyl piperazine derivatives (NP1-NP16) was evaluated for MAO-A and MAO-B inhibitory activity using the Amplex Red assay [1]. The study demonstrated that benzenesulfonyl-substituted piperazines can exhibit selective MAO-A inhibition with potency varying based on substitution pattern. The 3-methyl substitution in the target compound provides a distinct steric and electronic environment compared to unsubstituted or 4-substituted variants, which is expected to influence MAO-A binding affinity based on established piperazine SAR [2]. Specific IC₅₀ values for the target compound are not currently available, and procurement for MAO-A research should be accompanied by confirmatory in-house assays.

MAO-A inhibition Depression therapeutics Piperazine SAR

Physicochemical Property Comparison: Benzenesulfonyl vs. Tosyl Protecting Groups

1-Benzenesulfonyl-3-methyl-piperazine contains a benzenesulfonyl protecting group, whereas the structurally related 1-tosyl-3-methyl-piperazine (CAS 42416-18-4) contains a p-toluenesulfonyl (tosyl) group . The benzenesulfonyl group confers moderately lower lipophilicity (clogP reduction of approximately 0.5-0.7 units) and different crystallinity properties compared to the tosyl analog, which can affect both synthetic workup procedures and biological membrane permeability of downstream derivatives . The melting point of the target compound (64-68°C) provides a practical handling advantage over potentially lower-melting or oily tosyl analogs that may require more stringent storage or handling conditions.

Protecting group chemistry Lipophilicity Solubility

Documented Pharmaceutical Intermediate Applications Across Therapeutic Areas

1-Benzenesulfonyl-3-methyl-piperazine is documented as a pharmaceutical intermediate for the synthesis of anticonvulsant, antiviral, and antineoplastic agents . The compound has also been referenced in antihypertensive agent development . In contrast, the more extensively studied benzenesulfonylpiperazine scaffold has demonstrated validated activity in trypanocidal applications, with 22 derivatives synthesized and evaluated against Trypanosoma cruzi, yielding compounds with potency comparable to the reference drug benznidazole [1]. While direct application data for the 3-methyl variant are limited to vendor documentation and patent references, the structural scaffold is associated with diverse therapeutic programs across CNS, cardiovascular, and anti-infective indications.

Pharmaceutical intermediate Drug synthesis Building block

1-Benzenesulfonyl-3-methyl-piperazine Applications | Procurement Scenarios by Research Need


Mono-Protected Piperazine Building Block for Sequential Diversification

In medicinal chemistry programs requiring controlled, sequential functionalization of a piperazine core, 1-benzenesulfonyl-3-methyl-piperazine provides a defined synthetic handle. The N1 benzenesulfonyl group protects one amine while the 3-methyl substitution directs the remaining N4 secondary amine as the sole site for initial derivatization (alkylation, acylation, or sulfonylation) . This regioselectivity eliminates the need for orthogonal protecting group strategies required with unsubstituted piperazine or the 2-methyl isomer, reducing synthetic steps and improving overall yield in multi-step sequences. Procurement should prioritize suppliers offering ≥98% purity to minimize purification burden before use [1].

Structure-Activity Relationship (SAR) Expansion of Benzenesulfonylpiperazine Series

The benzenesulfonylpiperazine scaffold has validated pharmacological activity in multiple therapeutic areas, including trypanocidal applications (IC₅₀ data available for 22 derivatives against T. cruzi) and MAO-A inhibition [1]. 1-Benzenesulfonyl-3-methyl-piperazine serves as a key intermediate for synthesizing novel derivatives where the 3-methyl substitution pattern is required to probe steric and electronic effects on target binding. The compound's defined melting point (64-68°C) facilitates quality control and handling in parallel synthesis workflows . Researchers should note that direct biological data for this specific compound are not published; selection should be based on synthetic accessibility and regioisomeric requirements of the target compound series.

CNS Drug Discovery Intermediate with Defined Physicochemical Profile

1-Benzenesulfonyl-3-methyl-piperazine is positioned as a building block for CNS drug discovery, with piperazine-containing compounds extensively represented in CNS-active pharmaceuticals . The benzenesulfonyl group confers moderately lower lipophilicity compared to tosyl analogs (estimated clogP reduction of ~0.5-0.7 units), which can be advantageous for optimizing CNS drug properties where excessive lipophilicity may lead to undesirable pharmacokinetics or off-target effects [1]. The compound's solid physical form (mp 64-68°C) enables accurate weighing and formulation for high-throughput screening library preparation . Procurement should be guided by the specific substitution requirements of the target CNS compound series.

Quality-Controlled Reference Standard for Analytical Method Development

1-Benzenesulfonyl-3-methyl-piperazine with defined purity specifications (95-98%) and well-characterized melting point (64-68°C) can serve as a reference standard for analytical method development in pharmaceutical quality control. The compound's distinct regioisomeric identity (3-methyl substitution) provides a specific marker for chromatographic method validation when distinguishing between isomeric piperazine intermediates. Procurement should verify supplier Certificate of Analysis for melting point, purity by HPLC, and absence of regioisomeric impurities (specifically 4-methyl and 2-methyl variants) [1].

Technical Documentation Hub

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